molecular formula C16H15N3O3S2 B2948989 1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-75-7

1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2948989
CAS No.: 946335-75-7
M. Wt: 361.43
InChI Key: KENGZHMMIDPWTP-UHFFFAOYSA-N
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Description

"1,3-Dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide" is an intriguing compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a thieno[2,3-d]pyrimidine core with additional functional groups that contribute to its diverse reactivity and functionality.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step organic synthesis. Key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the dimethyl and methylthio substituents, and finally, the carboxamide group. Common reagents for these steps may include thioamides, aldehydes, and amines, with reaction conditions often requiring acidic or basic catalysts and controlled temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of 1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide may be optimized for cost-efficiency and scalability. This could involve the use of continuous flow reactors, automated synthesis processes, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions including oxidation, reduction, and substitution reactions. Its functional groups allow it to participate in nucleophilic substitution, electrophilic addition, and redox processes.

Common Reagents and Conditions: Reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired reaction. Reaction conditions vary from mild to harsh, depending on the specificity and efficiency needed.

Major Products: The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups that enhance its properties or introduce new functionalities.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its reactivity and as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in synthetic organic chemistry.

Biology: Biologically, the compound is explored for its potential as a bioactive molecule. Studies investigate its interactions with biological targets, such as enzymes or receptors, which may lead to the development of new pharmaceuticals.

Medicine: In medicine, research focuses on the compound's potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties. Its ability to modulate biological pathways positions it as a candidate for drug development.

Industry: Industrially, the compound could be used in the synthesis of specialty chemicals or materials with specific desired properties. Its stability and reactivity make it suitable for various applications in material science and engineering.

Comparison with Similar Compounds

Similar Compounds: Compounds structurally similar to 1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide include other thieno[2,3-d]pyrimidine derivatives with different substituents or functional groups.

Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer a unique balance of reactivity, stability, and biological activity. This makes it particularly valuable for specialized applications where other compounds might not perform as effectively.

There you have it! How's that for a detailed breakdown?

Properties

IUPAC Name

1,3-dimethyl-N-(2-methylsulfanylphenyl)-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-18-14(21)9-8-12(24-15(9)19(2)16(18)22)13(20)17-10-6-4-5-7-11(10)23-3/h4-8H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENGZHMMIDPWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=CC=CC=C3SC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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